(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide
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Overview
Description
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and an isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound.
Introduction of the Chloronitrophenyl Group: The chloronitrophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chloronitrobenzene derivative reacts with the intermediate formed in the first step.
Attachment of the Isobutoxyphenyl Group: The final step involves the attachment of the isobutoxyphenyl group through an etherification reaction, where an isobutoxyphenol derivative reacts with the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE can undergo various types of chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chloronitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl~2~) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study biological pathways and mechanisms, particularly those involving cyano and nitro groups.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of an isobutoxy group.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
The presence of the isobutoxy group in (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOBUTOXYPHENYL)-2-PROPENAMIDE may confer unique properties such as increased lipophilicity, which could affect its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(2)12-28-17-6-3-14(4-7-17)9-15(11-22)20(25)23-19-10-16(24(26)27)5-8-18(19)21/h3-10,13H,12H2,1-2H3,(H,23,25)/b15-9+ |
InChI Key |
PVQIFNIJSRBQSP-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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